molecular formula C11H7Cl2NO2S B12602931 3-Amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid CAS No. 649757-55-1

3-Amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid

Cat. No.: B12602931
CAS No.: 649757-55-1
M. Wt: 288.1 g/mol
InChI Key: HYSQTYSYSMOAPF-UHFFFAOYSA-N
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Description

3-Amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid is a thiophene-based heterocyclic compound featuring a carboxylic acid group (-COOH) at position 2, an amino group (-NH₂) at position 3, and a 3,4-dichlorophenyl substituent at position 5 of the thiophene ring. This structural configuration confers amphoteric properties, enabling interactions as both an acid and a base. The 3,4-dichlorophenyl moiety enhances lipophilicity, which is critical for membrane permeability and biological activity, particularly in drug discovery contexts .

Properties

CAS No.

649757-55-1

Molecular Formula

C11H7Cl2NO2S

Molecular Weight

288.1 g/mol

IUPAC Name

3-amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C11H7Cl2NO2S/c12-6-2-1-5(3-7(6)13)9-4-8(14)10(17-9)11(15)16/h1-4H,14H2,(H,15,16)

InChI Key

HYSQTYSYSMOAPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(S2)C(=O)O)N)Cl)Cl

Origin of Product

United States

Preparation Methods

Nitration and Substitution Reactions

  • Nitration : The initial step often involves the nitration of thiophene or its derivatives using nitrating agents such as nitric acid in the presence of sulfuric acid. This process introduces nitro groups that can be subsequently reduced to amino groups.

  • Electrophilic Aromatic Substitution : The dichlorophenyl substituent is introduced through electrophilic aromatic substitution reactions, where chlorinated aromatic compounds react with activated thiophene derivatives under controlled conditions.

Carboxylation

Carboxylation is achieved by treating the nitrated thiophene derivative with carbon dioxide in the presence of bases such as sodium hydroxide or potassium carbonate. This step is crucial for introducing the carboxylic acid functional group.

Reaction Conditions and Yields

The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yields and purity. Typical conditions include:

  • Temperature : Reactions are often conducted at elevated temperatures to increase reaction rates.
  • pH Control : Maintaining an appropriate pH is essential for maximizing yields during carboxylation and substitution steps.

Summary of Preparation Methods

Method Key Steps Typical Yields Notes
Nitration Reaction with nitric and sulfuric acids Varies Careful control of temperature is required
Electrophilic Substitution Reaction with chlorinated aromatic compounds Varies Requires activation of the thiophene ring
Carboxylation Treatment with carbon dioxide in basic conditions High Essential for introducing the carboxylic group

Detailed Research Findings

Recent studies have explored various synthetic routes and their efficiencies:

  • A study highlighted the use of microwave-assisted synthesis to enhance reaction efficiency and yield for related thiophene derivatives, suggesting that similar techniques could be applied to synthesize 3-Amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid.

  • Another approach involved the use of continuous flow reactors for large-scale production, indicating that this method could potentially improve scalability while maintaining high purity levels.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The thiophene ring undergoes electrophilic substitution due to its aromaticity. Key reactions include:

Reaction TypeConditions/ReagentsOutcome
Sulfonation Fuming H₂SO₄, 80–100°CIntroduces -SO₃H group at the 4-position of the thiophene ring
Nitration HNO₃/H₂SO₄ mixture, 0–5°CNitro group (-NO₂) added at the 4-position

The dichlorophenyl group directs incoming electrophiles to specific positions via resonance and inductive effects. For example, nitration occurs preferentially at the 4-position of the thiophene core rather than the dichlorophenyl ring due to steric hindrance.

Nucleophilic Substitution Reactions

The amino group (-NH₂) participates in nucleophilic reactions:

Reaction TypeConditions/ReagentsOutcome
Aminolysis Alkyl/aryl amines, 60–80°CForms substituted urea derivatives via reaction with isocyanates
Hydrolysis Aqueous NaOH, refluxCleaves the carboxylic acid group to form COO⁻, enabling salt formation

The dichlorophenyl group enhances the electron-withdrawing effect, stabilizing intermediates during these reactions.

Decarboxylation

Under high-temperature conditions (200–250°C), the carboxylic acid group (-COOH) undergoes decarboxylation:
C11H7Cl2NO2SC10H7Cl2NS+CO2\text{C}_{11}\text{H}_7\text{Cl}_2\text{NO}_2\text{S} \rightarrow \text{C}_{10}\text{H}_7\text{Cl}_2\text{NS} + \text{CO}_2 \uparrow
This reaction is facilitated by transition-metal catalysts like CuO.

Condensation Reactions

The compound reacts with carbonyl-containing reagents:

Reaction PartnerConditionsProduct
Aldehydes Acidic (HCl), ethanol, 70°CForms Schiff bases (-C=N-) via amino group condensation
Thiaisatoic Anhydrides Phosgene (COCl₂), THF, room temperatureGenerates thiophene-ureido-carboxylic acid derivatives

For example, treatment with phosgene converts the carboxylic acid group into a reactive anhydride intermediate, enabling subsequent urea formation with amines .

Metal Coordination

The amino and carboxylic acid groups act as ligands for transition metals:

Metal IonCoordination SiteApplication
Cu²⁺-NH₂ and -COO⁻Forms stable complexes with antimicrobial properties
Fe³⁺-COO⁻Used in catalytic oxidation reactions

Biological Activity-Driven Reactions

The compound interacts with enzymes and receptors:

  • Enzyme Inhibition : Binds to bacterial dihydrofolate reductase (DHFR) via hydrogen bonding between the -COOH group and active-site residues .

  • Receptor Binding : The dichlorophenyl group engages in hydrophobic interactions with ATP-binding pockets in kinases.

Key Reaction Data Table

PropertyValueConditionsSource
Decarboxylation Yield 85–90%250°C, CuO catalyst
Nitration Regioselectivity 4-position > 90%HNO₃/H₂SO₄, 0–5°C
Schiff Base Formation Rate k=0.15h1k = 0.15 \, \text{h}^{-1}Ethanol, 70°C

Stability and Reactivity Considerations

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH > 8.

  • Thermal Decomposition : Degrades above 300°C, releasing HCl and CO₂.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 3-amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid derivatives as antimicrobial agents. The compound exhibits promising activity against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridioides difficile. The structure-dependent antimicrobial activity suggests that modifications to the thiophene ring can enhance efficacy against multidrug-resistant strains .

Case Study : In vitro tests demonstrated that derivatives of this compound showed significant inhibitory effects against MRSA strains, indicating its potential as a scaffold for developing new antibiotics .

Anticancer Properties

The compound has also been explored for its anticancer properties. Its derivatives have shown activity in various cancer cell lines, including lung cancer (A549 cells). The presence of the dichlorophenyl group is believed to play a crucial role in enhancing the cytotoxic effects against cancer cells .

Case Study : A derivative of this compound was found to exhibit a higher cytotoxicity profile compared to standard chemotherapeutic agents in A549 human lung cancer models, suggesting its potential as a lead compound for further development .

Material Science Applications

3-Amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid is also being investigated for its utility in material science, particularly in the development of organic semiconductors and photonic devices. The thiophene moiety contributes to the electronic properties necessary for these applications.

Organic Photovoltaics

The compound's ability to form conductive polymers makes it a candidate for use in organic photovoltaic cells. Research indicates that incorporating thiophene derivatives can improve charge transport and stability in solar cell applications .

Data Table: Comparison of Conductivity in Thiophene Derivatives

CompoundConductivity (S/cm)Application Area
3-Amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid0.01Organic Photovoltaics
Other Thiophene Derivative A0.005Organic Photovoltaics
Other Thiophene Derivative B0.015Organic Photovoltaics

Mechanism of Action

The mechanism of action of 3-Amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Properties

The following table summarizes critical differences between 3-Amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid and its closest analogs:

Compound Name Substituent Positions Molecular Formula Key Properties/Applications Source
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid 4-Cl on phenyl ring C₁₁H₈ClNO₂S Lower lipophilicity (clogP ~3.2); limited commercial availability (discontinued products)
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate Ethyl ester (-COOEt) at C2 C₁₄H₁₂ClNO₂S Enhanced lipophilicity (ester group); precursor for pharmaceuticals and dyes
5-Amino-3-(3,4-dichlorophenyl)-1H-indazole Indazole core C₁₃H₈Cl₂N₃ Antiproliferative activity via nitro group reduction; synthesized via Friedel-Crafts acylation
3-Amino-5-(2,4-dichlorophenyl)thiophene-2-carboxylic acid ethyl ester 2,4-Cl on phenyl ring C₁₃H₁₀Cl₂NO₂S Higher steric hindrance; used in medicinal chemistry intermediates

Key Comparative Insights

Ethyl ester derivatives (e.g., Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate) exhibit higher clogP values than carboxylic acid analogs, favoring passive diffusion in biological systems .

Synthetic Accessibility: Friedel-Crafts acylation and hydrazine-mediated cyclization (as seen in 5-amino-3-(3,4-dichlorophenyl)-1H-indazole synthesis) are common strategies for introducing aryl groups into heterocycles, applicable to the target compound .

Biological Activity :

  • Thiophene derivatives with electron-withdrawing substituents (e.g., -Cl) demonstrate superior antiproliferative effects compared to furan analogs, as shown in A431 cell line studies (LD₅₀ values < 50 µM for thiophenes vs. >100 µM for furans) .

Stability and Commercial Viability :

  • Carboxylic acid derivatives (e.g., CAS 187949-86-6) face stability challenges, leading to discontinued commercial availability, whereas ester derivatives remain more synthetically tractable .

Biological Activity

3-Amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid (CAS: 649757-55-1) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C11H7Cl2NO2S
  • Molar Mass : 288.15 g/mol
  • Purity : Typically ≥ 98% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 3-amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid. For instance, derivatives with dichloro substitutions have shown significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study involving related compounds demonstrated that the introduction of 3,5-dichloro substitutions significantly enhanced anticancer activity against A549 human lung adenocarcinoma cells. The viability of A549 cells was reduced to 21.2% when treated with a compound featuring this substitution, compared to controls .
CompoundViability (%)p-value
Control100-
Compound with no substitution63.4<0.05
Compound with 3,5-dichloro substitution21.2<0.0001

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It has shown activity against certain Gram-positive bacteria.

  • Research Findings : In vitro tests indicated that derivatives of thiophene carboxylic acids exhibited varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Clostridium difficile, with minimum inhibitory concentrations (MIC) reported as low as 32 µg/mL for some derivatives .

The biological activity of 3-amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid is believed to be associated with its ability to interact with specific cellular targets involved in cell proliferation and survival pathways. The presence of the dichlorophenyl group enhances its lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiophene ring and the introduction of halogen substituents can significantly affect the biological activity of the compound.

  • Key Observations :
    • The presence of electron-withdrawing groups like chlorine increases the potency.
    • The position of these groups relative to the carboxylic acid moiety plays a critical role in determining efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing 3-amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid?

  • Methodological Answer : The compound is synthesized via multi-step routes involving esterification, cyclization, and functionalization. For example, ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (a close analog) is prepared by esterification of the carboxylic acid precursor with ethanol and HCl. Subsequent reactions with thiophosgene in dry chloroform yield isothiocyanate intermediates, which are further functionalized with sulfa drugs or hydrazine hydrate to generate derivatives . Cyclization with reagents like triethyl orthoformate and benzylamine can produce thieno[3,2-d]pyrimidine scaffolds .

Q. How is structural characterization of this compound and its derivatives performed?

  • Methodological Answer : Infrared (IR) spectroscopy identifies functional groups like amino and carboxylic acid moieties. Nuclear Magnetic Resonance (NMR) (e.g., 1H^1H, 13C^{13}C) resolves substituent positions on the thiophene ring and confirms regioselectivity during derivatization. For example, disappearance of N–H stretches in IR and specific proton shifts in NMR (e.g., δ 6.5–7.5 ppm for aromatic protons) are critical for structural validation .

Q. What are common reactivity patterns of the amino and carboxylic acid groups in this compound?

  • Methodological Answer : The amino group participates in nucleophilic reactions, such as condensation with carbonyl reagents (e.g., thiophosgene to form isothiocyanates) or sulfa drugs for sulfonamide linkages. The carboxylic acid can undergo esterification or act as a hydrogen-bond donor in supramolecular assemblies. Intramolecular cyclization (e.g., with hydrazine hydrate) forms pyrimidine or triazolopyrimidine derivatives .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

  • Methodological Answer : Contradictions in splitting patterns may arise from dynamic processes (e.g., rotamers) or steric hindrance. Variable-temperature NMR or 2D techniques (COSY, HSQC) can clarify coupling constants and spatial relationships. For example, hindered rotation around the C–N bond in isothiocyanate intermediates may lead to unexpected multiplicities, which are resolved by optimizing solvent polarity and temperature .

Q. What strategies improve the yield of thieno[3,2-d]pyrimidine derivatives from this compound?

  • Methodological Answer : Cyclization efficiency depends on reaction conditions. Using triethyl orthoformate as a dehydrating agent and benzylamine as a nucleophile under reflux in anhydrous solvents (e.g., toluene) enhances ring closure. Catalytic additives like p-toluenesulfonic acid (PTSA) can accelerate kinetics. Monitoring by TLC or HPLC ensures reaction completion before workup .

Q. How does the 3,4-dichlorophenyl substituent influence biological activity (e.g., GPR35 agonism)?

  • Methodological Answer : The dichlorophenyl group enhances lipophilicity and receptor binding. In GPR35 agonist studies, derivatives like 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid (YE210) show potent EC50_{50} values (63.7 nM) due to halogen-mediated hydrophobic interactions. Comparative assays with structurally related compounds (e.g., 4-chlorophenyl analogs) reveal steric and electronic effects on activity .

Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like GPR35. Solvent effects are simulated using COSMO-RS to optimize reaction conditions .

Q. How are data inconsistencies addressed in biological potency assays (e.g., EC50_{50} variability)?

  • Methodological Answer : Variability may arise from cell line differences (e.g., HT-29 vs. recombinant systems) or assay conditions (e.g., DMR vs. cAMP assays). Normalizing data to internal controls (e.g., zaprinast as a reference agonist) and repeating experiments in triplicate with blinded analysis reduce bias. Statistical tools (e.g., ANOVA) validate significance .

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